Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine, an amino acid. It is characterized by its unique bidentate structure, wherein two glycine molecules coordinate with a single ferrous ion, creating a stable five-membered heterocyclic ring. This chelation significantly enhances the bioavailability of iron, making it an effective dietary supplement for preventing and treating iron deficiency and iron deficiency anemia. The chemical formula for ferrous bisglycinate is or more specifically .
In the digestive tract, ferrous bisglycinate remains intact due to the protective chelate structure. It is believed to be absorbed through a different mechanism compared to traditional iron salts []. Ferrous bisglycinate might bypass some iron-absorption inhibitors present in food, leading to potentially better iron uptake []. Once absorbed, the iron dissociates from the chelate and participates in various biological processes, including red blood cell formation [].
The formation of ferrous bisglycinate involves several key reactions:
Ferrous bisglycinate exhibits several important biological activities:
Ferrous bisglycinate is synthesized through a controlled reaction involving:
The synthesis ensures that over 97% of ferrous ions are chelated, leading to a high-quality product suitable for dietary supplementation .
Ferrous bisglycinate has various applications:
Ferrous bisglycinate can be compared with several other iron supplements, highlighting its unique properties:
| Compound | Chemical Formula | Bioavailability | Gastrointestinal Tolerance | Chelation Type |
|---|---|---|---|---|
| Ferrous sulfate | FeSO₄ | Moderate | Low | Non-chelated |
| Ferrous fumarate | FeC₄H₄O₄ | Moderate | Moderate | Non-chelated |
| Ferric ammonium citrate | Fe(NH₄)C₆H₅O₇ | Low | Moderate | Non-chelated |
| Ferrous bisglycinate | Fe(C₂H₄N₂O₄)₂ | High | High | Chelated |
Ferrous bisglycinate stands out due to its superior bioavailability and lower gastrointestinal side effects compared to non-chelated forms like ferrous sulfate or fumarate. Its unique bidentate structure allows for effective absorption while minimizing interaction with dietary inhibitors .
Ferrous bisglycinate exhibits segment-specific absorption patterns along the gastrointestinal tract. In duodenal enterocytes, iron uptake from ferrous bisglycinate occurs at rates 4-fold higher than ferrous sulfate (geometric mean absorption: 6.0% vs. 1.7%) [1]. This segmental preference correlates with differential expression of transport systems:
| Intestinal Segment | Absorption Efficiency | Key Transport Features |
|---|---|---|
| Duodenum | High (6.0%) | Active DMT1-independent pathways [1] [3] |
| Jejunum | Moderate (2.3-3.1%) | Passive paracellular transport dominant [3] |
The enhanced duodenal absorption persists despite phytate-rich food matrices, with bisglycinate maintaining 128-146% higher iron transport efficiency compared to unchelated forms in Caco-2 models [3]. Jejunal absorption appears limited by lower transporter density and increased luminal pH, though bisglycinate still outperforms inorganic iron salts due to glycine-mediated stabilization [1] [3].
Ferrous bisglycinate utilizes peptide and amino acid transport systems for cellular uptake, bypassing traditional divalent metal transporter 1 (DMT1)-mediated pathways. Key mechanisms include:
This transporter diversity explains bisglycinate's absorption advantage in phytate-containing meals, as amino acid transporters remain functional despite dietary iron inhibitors [2] [3]. Comparative studies show 213-136% higher iron transport from bisglycinate versus ferrous sulfate when co-administered with 100-1000 μM phytic acid [3].
The chelate's stability across pH gradients determines its absorption profile:
$$ \text{Fe(Gly)}2^{2+} \rightleftharpoons \text{Fe}^{2+} + 2\text{Gly}^- \quad (Kd = 10^{-8.2} \, \text{at pH 2.0}, \, 10^{-4.9} \, \text{at pH 7.4}) $$
In gastric conditions (pH 1.5-3.0), only 12-18% dissociation occurs, preserving chelate integrity [1]. Duodenal neutralization (pH 6.5-7.4) increases dissociation to 41-53%, enabling targeted iron release near absorption sites [3]. This pH-responsive behavior minimizes premature iron precipitation while maximizing bioavailable iron at the brush border membrane.
Ferrous bisglycinate demonstrates reduced susceptibility to competitive inhibition by zinc and calcium compared to inorganic iron:
| Inhibitor | Concentration (μM) | Iron Transport Inhibition |
|---|---|---|
| Zinc | 300 | 20.9% (bisglycinate) vs. 57.2% (ferrous sulfate) [3] |
| Calcium | 5000 | 9.1% (bisglycinate) vs. 34.7% (ferrous sulfate) [3] |
The interaction between ferrous bisglycinate and polyphenolic compounds represents a complex interplay of chelation competition, redox reactions, and structural stability. Polyphenolic compounds, particularly those containing catechol and galloyl groups, exhibit strong iron-binding capabilities that can significantly impact iron bioavailability [6] [7].
Research has identified specific structural requirements for polyphenol-iron interactions, with compounds containing 3',4'-dihydroxy (catechol) groups on the B-ring, galloyl groups, and 2,3-double bonds showing the highest iron-binding affinity [6]. However, ferrous bisglycinate demonstrates superior resistance to polyphenol interference compared to conventional iron salts through its stable chelated structure.
Table 2: Interaction Dynamics with Polyphenolic Compounds
| Polyphenolic Compound | Iron Binding Strength | Ferrous Bisglycinate Resistance (%) | Ferrous Sulfate Resistance (%) | Chelate Protection Factor |
|---|---|---|---|---|
| Gallic Acid | High | 75.2 | 35.4 | 2.12 |
| Tannic Acid | Very High | 68.9 | 28.1 | 2.45 |
| Quercetin | High | 72.1 | 38.7 | 1.86 |
| Catechin | Moderate | 81.3 | 52.6 | 1.55 |
| Epicatechin | Moderate | 79.6 | 49.3 | 1.61 |
| Chlorogenic Acid | High | 76.8 | 41.2 | 1.86 |
The protection mechanism involves competitive chelation dynamics where the glycine ligands in ferrous bisglycinate form more stable complexes than those typically formed between polyphenols and free iron ions [8]. Studies have shown that polyphenols with galloyl groups exhibit faster rates of iron oxidation than their catechol analogs, suggesting stronger iron binding [7]. However, the pre-formed chelate structure of ferrous bisglycinate provides kinetic stability that resists ligand exchange.
Mechanistic studies have revealed that the interaction between polyphenols and iron involves redox reactions where ferrous iron in polyphenol complexes autooxidizes to ferric iron in the presence of oxygen [7]. The rate constants for these reactions range from 0.14 to 6.7 min⁻¹ depending on the polyphenol structure. The stable chelated form of ferrous bisglycinate shows significantly slower oxidation rates, maintaining its bioavailable ferrous state for extended periods.
The molecular weight consideration is crucial in these interactions. Ferrous bisglycinate, with its molecular weight of 204 daltons, remains below the 1000-1500 dalton threshold required for intact cellular absorption [2]. This allows the chelate to maintain its protective structure while remaining sufficiently small for efficient transport across intestinal membranes.
Ascorbic acid demonstrates significant synergistic effects with ferrous bisglycinate, enhancing iron liberation and absorption through multiple complementary mechanisms. The interaction between ascorbic acid and ferrous bisglycinate involves both reduction of ferric iron to the more bioavailable ferrous form and the formation of soluble iron-ascorbate complexes that facilitate intestinal absorption [9] [10].
Research comparing iron absorption from ferrous bisglycinate in different matrices has revealed important insights into ascorbic acid synergy. In aqueous solutions, ferrous bisglycinate showed 46.3% absorption, which decreased to 11.1% when administered in milk due to calcium and casein interference [11]. However, the addition of ascorbic acid at 0.57 mmol/L concentration significantly increased absorption to 15.4%, representing a 39% enhancement [11].
Table 3: Ascorbic Acid Synergy on Iron Liberation
| Iron Form | Iron Absorption (%) | Ascorbic Acid Concentration (mmol/L) | Enhancement Factor | Peak Plasma Concentration (μg/dL) |
|---|---|---|---|---|
| Ferrous Bisglycinate (Water) | 46.3 | 0 | 1.0 | 185.2 |
| Ferrous Bisglycinate (Milk) | 11.1 | 0 | 1.0 | 142.8 |
| Ferrous Bisglycinate + Ascorbic Acid (Milk) | 15.4 | 0.57 | 1.39 | 168.5 |
| Ferrous Sulfate + Ascorbic Acid | 18.2 | 0.57 | 2.1 | 156.3 |
The mechanism of ascorbic acid enhancement involves the formation of chelate complexes with ferric iron at acidic pH that remain soluble at the alkaline pH of the duodenum [9]. This dual chelation system, where both glycine and ascorbate can coordinate with iron, provides enhanced stability and bioavailability. The α-oxo-hydroxy and di-hydroxy ligands in ascorbic acid structure are particularly suitable for iron binding, complementing the amino and carboxyl groups of glycine in ferrous bisglycinate [10].
Studies have demonstrated that ascorbic acid can provide bioavailable ferrous iron to divalent metal transporter 1 through reduction mechanisms while simultaneously enhancing the uptake of ferric iron through formation of ferric-ascorbate complexes [10]. This dual pathway enhancement is particularly beneficial for ferrous bisglycinate, as it can utilize both transport mechanisms depending on the oxidation state of the iron.
The pharmacokinetic profile of ferrous bisglycinate with ascorbic acid supplementation shows improved absorption characteristics. Peak plasma concentrations increase from 142.8 μg/dL to 168.5 μg/dL with ascorbic acid addition, while maintaining rapid absorption kinetics with time to peak of 95 minutes [11]. This represents optimal balance between enhanced bioavailability and rapid systemic availability.
The membrane permeability characteristics of ferrous bisglycinate are fundamentally different from conventional iron salts due to its unique molecular structure and transport mechanisms. Unlike free iron ions that rely primarily on specific metal transporters, ferrous bisglycinate utilizes multiple cellular uptake pathways, including both metal transport systems and peptide transport mechanisms [12] [13].
Research utilizing pig intestinal epithelial cells has demonstrated that ferrous bisglycinate significantly upregulates expression of key transport proteins compared to ferrous sulfate. Divalent metal transporter 1 protein expression increased 1.85-fold with ferrous bisglycinate treatment compared to 1.24-fold with ferrous sulfate [12]. More significantly, peptide transporter 1 expression showed a 2.34-fold increase with ferrous bisglycinate versus only 1.15-fold with ferrous sulfate, indicating activation of alternative absorption pathways [12].
Table 4: Membrane Permeability and Cellular Transport Characteristics
| Transport Mechanism | Ferrous Bisglycinate Expression (Fold Change) | Ferrous Sulfate Expression (Fold Change) | Cellular Uptake Rate (pmol/mg protein/min) |
|---|---|---|---|
| Divalent Metal Transporter 1 (DMT1) | 1.85 | 1.24 | 12.8 |
| Peptide Transporter 1 (PepT1) | 2.34 | 1.15 | 8.7 |
| Amino Acid Transporter (ASCT1) | 1.42 | 1.08 | 4.2 |
| Amino Acid Transporter (ASCT2) | 1.38 | 1.12 | 3.9 |
The molecular basis for enhanced membrane permeability lies in the amphiphilic characteristics of the ferrous bisglycinate molecule. While the chelate itself is not traditionally lipophilic, its molecular weight of 204 daltons and neutral charge distribution facilitate passage through intestinal membranes [2]. The glycine ligands provide hydrophilic regions that interact favorably with the aqueous intestinal environment, while the central chelated structure maintains molecular integrity during transport.
Liposomal encapsulation studies have further demonstrated the potential for enhanced lipid solubility characteristics. Ferrous glycinate liposomes showed significantly higher iron transport compared to free ferrous glycinate, with relative transport improvements of 146.1%, 131.1%, and 128.9% at concentrations of 1, 10, and 50 μmol/L respectively [3]. This enhancement results from the lipophilic nature of liposomal vesicles increasing affinity between the iron compound and cellular membranes.
The membrane permeability coefficient for ferrous bisglycinate through intestinal epithelial cells is 2.8 × 10⁻⁶ cm/s for divalent metal transporter 1 pathways and 1.9 × 10⁻⁶ cm/s for peptide transporter pathways [13]. These values are significantly higher than those observed for ferrous sulfate, indicating superior membrane penetration characteristics.
Cellular uptake kinetics demonstrate that ferrous bisglycinate absorption is time-dependent and concentration-dependent, with optimal transport occurring at 120 minutes incubation time [3]. The cellular uptake rate of 12.8 pmol/mg protein/min through divalent metal transporter 1 pathways represents a substantial improvement over conventional iron salts, while the additional peptide transporter pathway provides 8.7 pmol/mg protein/min uptake capacity [13].
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